molecular formula C14H20N2O2S B1240871 S-[(Z)-N-hydroxy-C-(4-methylphenyl)carbonimidoyl] 2-(diethylamino)ethanethioate CAS No. 105300-32-1

S-[(Z)-N-hydroxy-C-(4-methylphenyl)carbonimidoyl] 2-(diethylamino)ethanethioate

Cat. No.: B1240871
CAS No.: 105300-32-1
M. Wt: 280.39 g/mol
InChI Key: UBJCWMWSJIHGGU-PFONDFGASA-N
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Description

S-[(Z)-N-hydroxy-C-(4-methylphenyl)carbonimidoyl] 2-(diethylamino)ethanethioate: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group, a methylphenyl group, and a diethylaminoethanethioate moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[(Z)-N-hydroxy-C-(4-methylphenyl)carbonimidoyl] 2-(diethylamino)ethanethioate typically involves multi-step organic reactions One common approach is to start with the appropriate aromatic amine, such as 4-methylphenylamine, and react it with a suitable carbonyl compound to form the corresponding imine This imine can then be reduced to the amine, which is subsequently reacted with a thioester to introduce the ethanethioate group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

S-[(Z)-N-hydroxy-C-(4-methylphenyl)carbonimidoyl] 2-(diethylamino)ethanethioate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The imine or carbonyl groups can be reduced to amines or alcohols, respectively.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the imine may produce a secondary amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound’s unique chemical properties may make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of S-[(Z)-N-hydroxy-C-(4-methylphenyl)carbonimidoyl] 2-(diethylamino)ethanethioate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. The diethylamino group may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-[(Z)-N-hydroxy-C-(4-methylphenyl)carbonimidoyl] 2-(diethylamino)ethanethioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse interactions with other molecules, making it a versatile compound for various scientific applications.

Properties

CAS No.

105300-32-1

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

S-[(Z)-N-hydroxy-C-(4-methylphenyl)carbonimidoyl] 2-(diethylamino)ethanethioate

InChI

InChI=1S/C14H20N2O2S/c1-4-16(5-2)10-13(17)19-14(15-18)12-8-6-11(3)7-9-12/h6-9,18H,4-5,10H2,1-3H3/b15-14-

InChI Key

UBJCWMWSJIHGGU-PFONDFGASA-N

SMILES

CCN(CC)CC(=O)SC(=NO)C1=CC=C(C=C1)C

Isomeric SMILES

CCN(CC)CC(=O)S/C(=N\O)/C1=CC=C(C=C1)C

Canonical SMILES

CCN(CC)CC(=O)SC(=NO)C1=CC=C(C=C1)C

Synonyms

Dev-B-43
S-(2-(diethylamino)ethyl) alpha-keto-4-methylbenzothiohydroximate

Origin of Product

United States

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